molecular formula C12H20N4 B1530875 4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine CAS No. 1623079-28-6

4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine

Cat. No.: B1530875
CAS No.: 1623079-28-6
M. Wt: 220.31 g/mol
InChI Key: HZZKYXUFPVZCQR-UHFFFAOYSA-N
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Description

The chemical compound “4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine” is a versatile material used in scientific research. It offers potential applications in various fields due to its unique properties and structure .


Synthesis Analysis

A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water .


Molecular Structure Analysis

The molecular weight of “this compound” is 256.78. The molecular formula is C12 H20 N4 . The SMILES string representation is C1CNCCC1Cc1nncn1CC1CC1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.78, a molecular formula of C12 H20 N4, and a SMILES string representation of C1CNCCC1Cc1nncn1CC1CC1 .

Scientific Research Applications

Gastric Antisecretory Agents

Research into piperidine derivatives has led to the identification of compounds with potent gastric antisecretory properties. A notable study by Scott et al. (1983) found that certain piperidinemethanimine derivatives, specifically designed to minimize anticholinergic activity, demonstrated significant potential as non-anticholinergic gastric antisecretory drugs. These compounds, including fenoctimine, showed promise for peptic ulcer disease treatment and were undergoing clinical trials, illustrating the therapeutic applications of piperidine derivatives in gastrointestinal disorders (Scott et al., 1983).

Antimicrobial Activity

Piperidine derivatives have also been explored for their antimicrobial properties. A study by Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, demonstrating that these compounds exhibited varying degrees of antimicrobial activity against test microorganisms. This research highlights the potential of piperidine-based compounds in developing new antimicrobial agents, offering avenues for treating bacterial infections (Bektaş et al., 2007).

Antitumor Properties

Further, piperidine derivatives have been evaluated for their antitumor activities. Girgis (2009) discovered that dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones exhibited mild to considerable antitumor properties against various human tumor cell lines, including colon, breast, leukemia, and prostate cancers. These findings suggest the potential of piperidine derivatives in oncology, offering new strategies for cancer treatment (Girgis, 2009).

Serotonin Receptor Agonism

Piperidine compounds have been investigated for their role as serotonin receptor agonists. Sawant-Basak et al. (2013) studied the metabolism of TBPT, a new agent acting as a partial agonist of the human serotonin-4 (5-HT4) receptor, indicating its potential in treating neurological disorders. This research underscores the significance of piperidine derivatives in developing therapeutics for mental health conditions (Sawant-Basak et al., 2013).

Ligands for Melanocortin Receptors

Lastly, piperazine derivatives of piperidines have shown efficacy as ligands for melanocortin receptors, which are crucial in various physiological functions. Mutulis et al. (2004) synthesized and characterized a series of piperazine analogues, identifying several compounds with high affinity and selectivity for the MC4 receptor. This research has implications for treating conditions related to melanocortin receptor activity, such as obesity and metabolic disorders (Mutulis et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, 4-Methylpiperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to note that the safety and hazards of “4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine” may be different and should be evaluated separately.

Mechanism of Action

Properties

IUPAC Name

4-[[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-11(1)8-16-9-14-15-12(16)7-10-3-5-13-6-4-10/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZKYXUFPVZCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NN=C2CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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